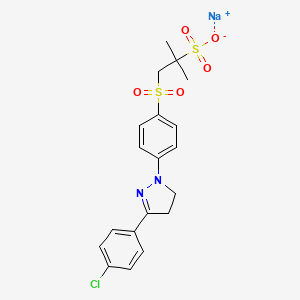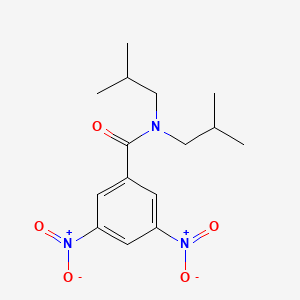
N,N-Diisobutyl-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diisobutyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C15H21N3O5 It is a derivative of benzamide, featuring two isobutyl groups and two nitro groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisobutyl-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of isobutyl groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 5 positions of the benzene ring. Subsequent alkylation with isobutyl bromide in the presence of a base such as potassium carbonate can yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diisobutyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl or aryl halides, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of N,N-Diisobutyl-3,5-diaminobenzamide.
Substitution: Formation of various N,N-dialkyl or N,N-diaryl-3,5-dinitrobenzamides.
Oxidation: Formation of N,N-Diisobutyl-3,5-dinitrobenzoic acid or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diisobutyl-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Diisobutyl-3,5-dinitrobenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro groups can participate in redox reactions, while the isobutyl groups may influence the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diisobutyl-3,5-diaminobenzamide: A reduced form of the compound with amino groups instead of nitro groups.
N,N-Di-n-butyl-3,5-dinitrobenzamide: Similar structure but with n-butyl groups instead of isobutyl groups.
3,5-Dinitrobenzamide: Lacks the isobutyl groups, making it less lipophilic.
Uniqueness
N,N-Diisobutyl-3,5-dinitrobenzamide is unique due to the presence of both isobutyl and nitro groups, which confer distinct chemical and physical properties. The isobutyl groups enhance its lipophilicity, potentially improving its interaction with biological membranes, while the nitro groups provide sites for redox reactions and further chemical modifications.
Eigenschaften
CAS-Nummer |
56808-98-1 |
|---|---|
Molekularformel |
C15H21N3O5 |
Molekulargewicht |
323.34 g/mol |
IUPAC-Name |
N,N-bis(2-methylpropyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H21N3O5/c1-10(2)8-16(9-11(3)4)15(19)12-5-13(17(20)21)7-14(6-12)18(22)23/h5-7,10-11H,8-9H2,1-4H3 |
InChI-Schlüssel |
GZFKKDAEBLDFED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)
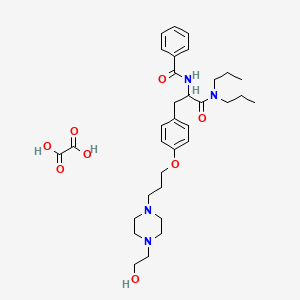
![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)
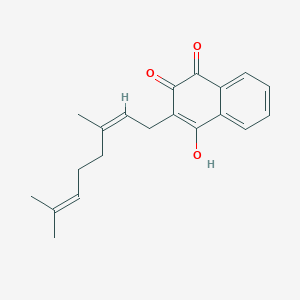
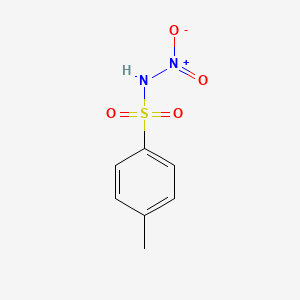
![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14622209.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
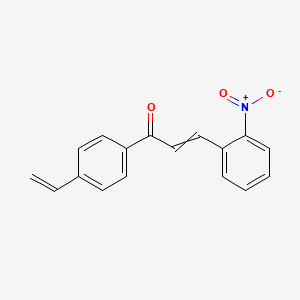

![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
